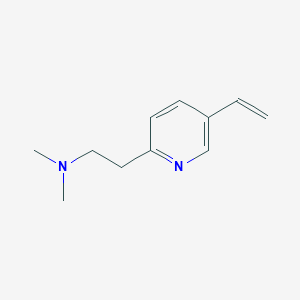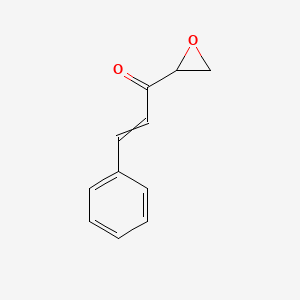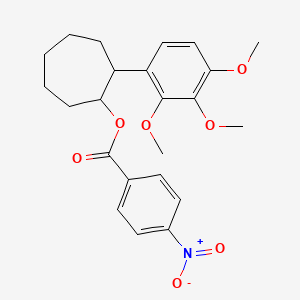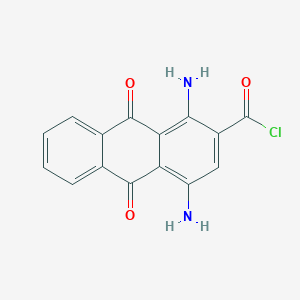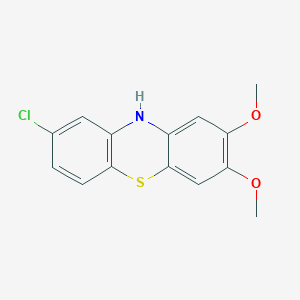![molecular formula C10H14O3S B14698635 Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- CAS No. 24920-41-0](/img/structure/B14698635.png)
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- is an organic compound with the molecular formula C10H14O3S It is a derivative of ethanol where the hydrogen atom is replaced by a 2-[(2,5-dimethoxyphenyl)thio] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- typically involves the reaction of 2,5-dimethoxythiophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile and attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. These interactions can affect biological pathways and processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiols: Compounds containing a thiol group (-SH) such as 2-mercaptoethanol.
Thioethers: Compounds containing a thioether group (-S-) such as dimethyl sulfide.
Phenyl Ethers: Compounds containing a phenyl ether group such as anisole.
Uniqueness
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- is unique due to the presence of both the ethanol and 2,5-dimethoxyphenylthio groups. This combination imparts distinct chemical properties, making it useful in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
24920-41-0 |
|---|---|
Molekularformel |
C10H14O3S |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
2-(2,5-dimethoxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C10H14O3S/c1-12-8-3-4-9(13-2)10(7-8)14-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
HLACDQHXWSBPBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


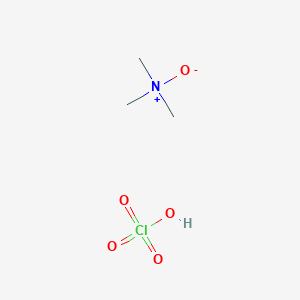
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
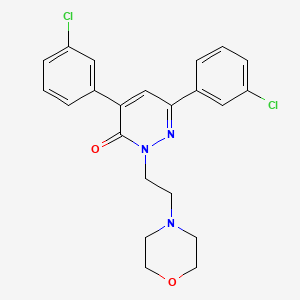

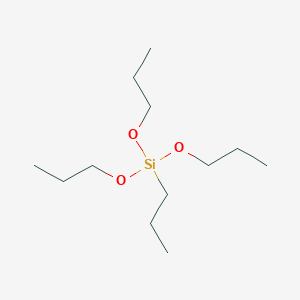


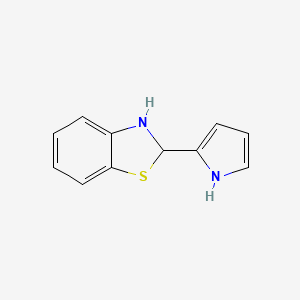
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
